Cas no 124-85-6 (Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI))

Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI) structure
124-85-6 structure
Product Name:Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI)
Numero CAS:124-85-6
MF:C23H32O2
MW:340.498987197876
CID:161386
PubChem ID:159358
Update Time:2025-04-19

Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pregn-2-en-20-yn-17-ol,acetate, (5a,17a)- (9CI)
    • [(8R,9S,10S,13S,14S)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
    • 17-ethynylandrost-2-ene-17-ol-17-acetate
    • (5alpha,17alpha)-pregn-2-en-20-yn-17-yl acetate
    • 17beta-Acetoxy-5alpha,17alpha-pregn-2-ene-20-yne
    • 17-beta-Acetoxy-5-alpha,17-alpha-pregn-2-ene-20-yne
    • 5-alpha,17-alpha-Pregn-2-en-20-yn-17-ol, acetate
    • NSC 69588
    • Pregn-2-en-20-yn-17-ol, acetate, (5alpha,17alpha)-
    • Pregn-2-en-20-yn-17-ol, acetate, (5-alpha,17-alpha)-
    • Regonyl
    • TX 380
    • 5alpha,17alpha-Pregn-2-en-20-yn-17-ol acetate
    • PREGN-2-EN-20-YN-17-OL, ACETATE, (5.ALPHA.,17.ALPHA.)-
    • SCHEMBL9471733
    • DTXSID20924673
    • PREGN-2-EN-20-YN-17-OL, 17-ACETATE, (5.ALPHA.,17.ALPHA.)-
    • NSC-69588
    • 124-85-6
    • 17alpha-Ethynyl-5alpha-androst-2-en 17beta-acetate
    • NSC69588
    • [(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
    • pregn-2-en-20-yn-17-yl acetate
    • CHEBI:79703
    • Q27148832
    • CBY5520366
    • 17.ALPHA.-ETHYNYL-5.ALPHA.-ANDROST-2-EN 17.BETA.-ACETATE
    • 5.ALPHA.,17.ALPHA.-PREGN-2-EN-20-YN-17-OL, ACETATE
    • UNII-CBY5520366
    • 17 alpha-ethynyl-5 alpha-androst-2-ene-17 beta-ol-17-acetate
    • Inchi: 1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17-,18-,19+,20+,21+,22+,23+/m1/s1
    • Chiave InChI: SQRBBVVZRKZEPF-OWNQEUAMSA-N
    • Sorrisi: O(C(C)=O)[C@@]1(C#C)CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CC=CC[C@@H]3CC[C@@H]21

Proprietà calcolate

  • Massa esatta: 340.240230259g/mol
  • Massa monoisotopica: 340.240230259g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 654
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.0555 (rough estimate)
  • Punto di ebollizione: 416.28°C (rough estimate)
  • Indice di rifrazione: 1.4480 (estimate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso